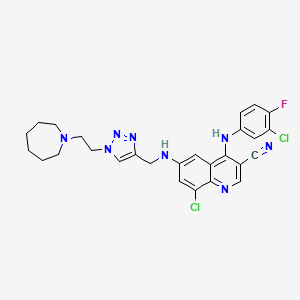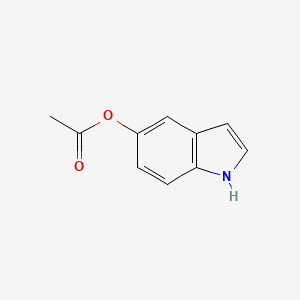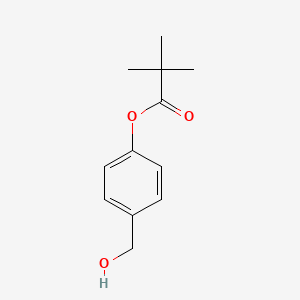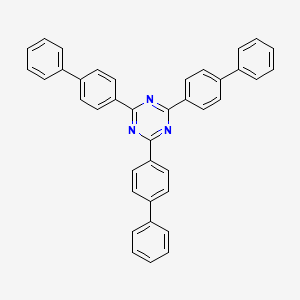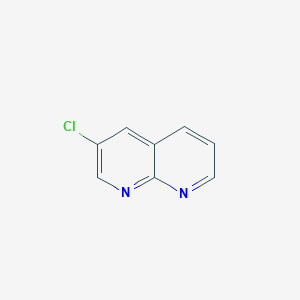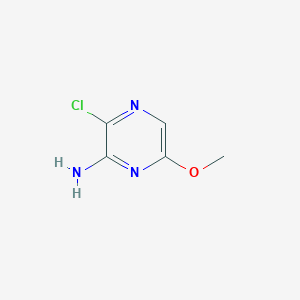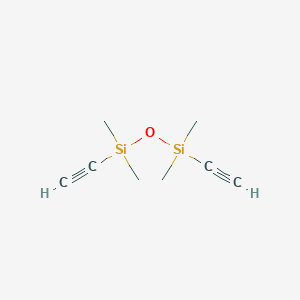
1,3-Diethynyltetramethyldisiloxane
Vue d'ensemble
Description
1,3-Diethynyltetramethyldisiloxane is a bifunctional organosilicon compound . It features two ethynyl (C≡C) groups attached to a central silicon atom. Its molecular formula is C₈H₂₂O₃Si₂ . This compound is stable, commercially available, and has applications in various fields due to its unique properties.
Synthesis Analysis
The synthesis of 1,3-diethynyltetramethyldisiloxane involves subsequent hydrosilylation of alkenes and alkynes. This method allows for the formation of unsymmetrical bifunctional disiloxane derivatives. The process exhibits vast functional group tolerance and high efficiency in creating novel disiloxane-based building blocks .
Applications De Recherche Scientifique
Synthesis of Complexes
- 1,3-Diethynyltetramethyldisiloxane is utilized in synthesizing Group 8 metal σ-acetylide mononuclear complexes. These complexes, featuring different silyl units, have been characterized using FTIR, NMR spectroscopies, and mass spectrometry. They show reversible redox chemistry and are less anodic than their precursors (Wong, Chun-Kin Wong, & Guo‐Liang Lu, 2003).
Formation of Disilaborepines and Disilafulvenes
- Reacting with trimethylborane or triethylborane, 1,2-Diethynyltetramethyldisilane forms new 1,2-dihydro-1,2,5-disilaborepines. An unprecedented sequence of hydroboration and intramolecular organoboration results in a 1,2-dihydro-1,2-disilafulvene derivative with tri-isopropylborane (B. Wrackmeyer, 1988).
Catalysis in Hydrosilylation
- In the Au/TiO2-catalyzed hydrosilylation of carbonyl compounds, 1,1,3,3-Tetramethyldisiloxane (TMDS) is highly reactive. This process can often be performed at ambient conditions, indicating the enhanced reactivity of TMDS due to the formation of a gold dihydride intermediate (Eleni Vasilikogiannaki et al., 2014).
Construction of Carbon-rich Scaffolds
- Derivatives of 1,3-diethynyltetramethyldisiloxane are used in creating carbon-rich scaffolds such as monodisperse, linearly π-conjugated oligomers and large macrocyclic all-carbon cores. These compounds possess potential applications in optoelectronic devices due to their photochromic properties and third-order optical nonlinearities (F. Diederich, 2001).
Hydrosilylation Copolymerization
- The 1,3-divinyltetramethyldisiloxane-Pt complex is used in the copolymerization of α,ω-dienes with 1,3-dihydridotetramethyldisiloxane, resulting in copolymers with specific end groups. This process also involves the isomerization of terminal alkenes to internal alkenes, which are not reactive (J. Sargent & W. Weber, 1999).
Propriétés
IUPAC Name |
ethynyl-[ethynyl(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OSi2/c1-7-10(3,4)9-11(5,6)8-2/h1-2H,3-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGXFWJXGZXTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C#C)O[Si](C)(C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455758 | |
| Record name | 1,3-DIETHYNYLTETRAMETHYLDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethynyltetramethyldisiloxane | |
CAS RN |
4180-02-3 | |
| Record name | 1,3-DIETHYNYLTETRAMETHYLDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



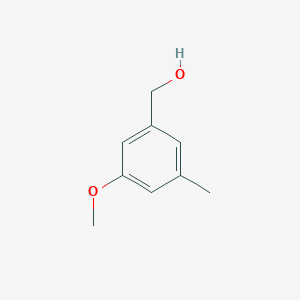
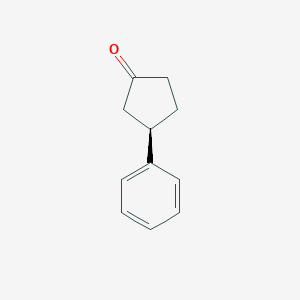
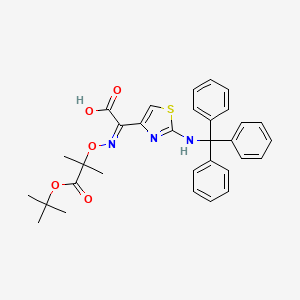
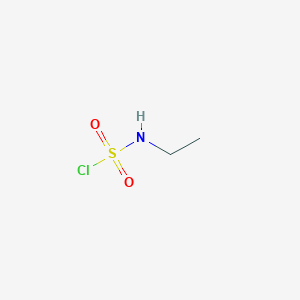
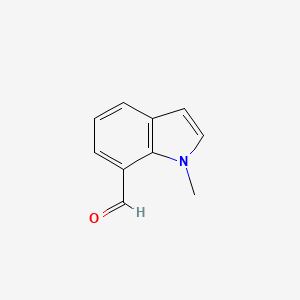
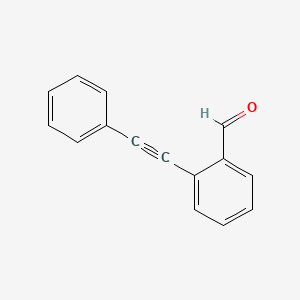
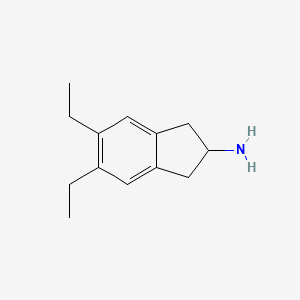
![7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1589319.png)
